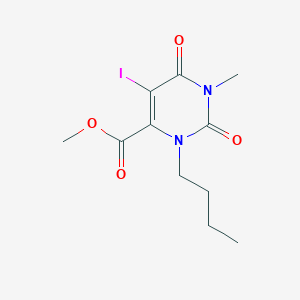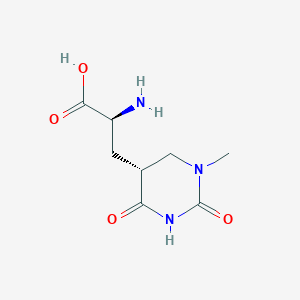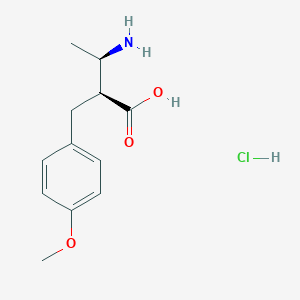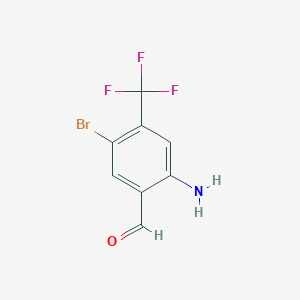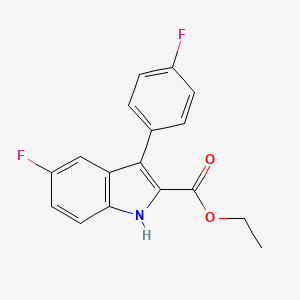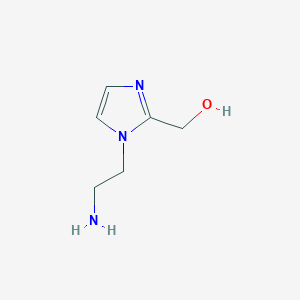
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring with an amino group substituted at the second position and a hydroxyvinyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one typically involves the reaction of a pyrimidine derivative with an appropriate amine and aldehyde under controlled conditions. One common method involves the condensation of 2-aminopyrimidine with glyoxal in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.
Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents onto the pyrimidine ring.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines and alcohols from reduction.
- Various substituted pyrimidine derivatives from substitution reactions.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyvinyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidine: Lacks the hydroxyvinyl group but shares the pyrimidine core structure.
4-Hydroxy-2-aminopyrimidine: Similar structure but with a hydroxyl group at the fourth position.
2-(Hydroxyethyl)aminopyrimidine: Contains a hydroxyethyl group instead of a hydroxyvinyl group.
Uniqueness
2-((2-Hydroxyvinyl)amino)pyrimidin-4(1H)-one is unique due to the presence of both the hydroxyvinyl and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H7N3O2 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
2-[[(E)-2-hydroxyethenyl]amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c10-4-3-8-6-7-2-1-5(11)9-6/h1-4,10H,(H2,7,8,9,11)/b4-3+ |
Clave InChI |
JXAFZOBRWJOVAQ-ONEGZZNKSA-N |
SMILES isomérico |
C1=CN=C(NC1=O)N/C=C/O |
SMILES canónico |
C1=CN=C(NC1=O)NC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




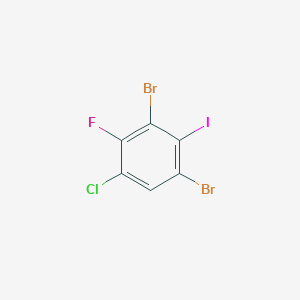
![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)
